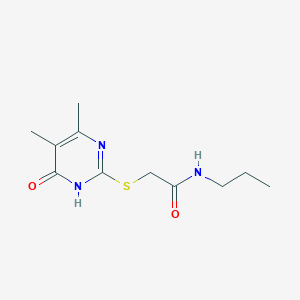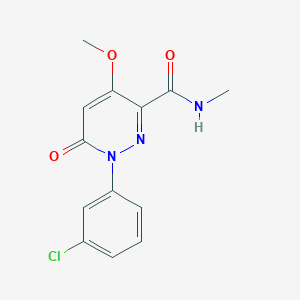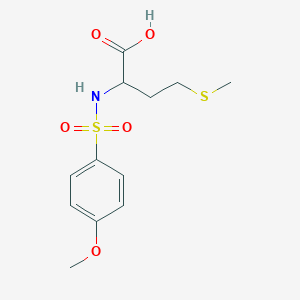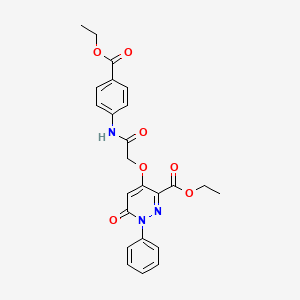
2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate)” is a chemical compound with the CAS Number: 2044838-66-4 . It has a molecular weight of 362.23 . The IUPAC name for this compound is 2-(azetidin-3-yl)pyridine bis(2,2,2-trifluoroacetate) . It is stored at 4 degrees Celsius and is available in oil form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2.2C2HF3O2/c1-2-4-10-8(3-1)7-5-9-6-7;23-2(4,5)1(6)7/h1-4,7,9H,5-6H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.It is stored at 4 degrees Celsius . The molecular weight of this compound is 362.23 .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Antimicrobial Screening : Compounds derived from azetidinone, similar to the core structure of "2-(Azetidin-3-yl)-5-chloropyridine bis(2,2,2-trifluoroacetate)", have shown significant antimicrobial activities. A series of novel 2-azetidinons exhibited excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Synthesis of Antimicrobial Compounds : Another study synthesized a series of pyrimidine-azetidinone analogues which demonstrated in vitro antimicrobial and antituberculosis activities, suggesting their potential in designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Synthesis and Characterization
Synthesis Techniques : A novel method involving the synthesis of 2-azetidinones was reported, where the structural assignments were estimated from spectroscopic analysis. This research highlights the synthesis pathways relevant to compounds like "2-(Azetidin-3-yl)-5-chloropyridine" (Thomas et al., 2016).
Characterization of Azetidinones : The study of azetidines, azetines, and azetes provides insights into the thermal stability, reactivity, and synthetic methods of these compounds, which are closely related to "2-(Azetidin-3-yl)-5-chloropyridine" (Singh et al., 2008).
Biomedical Applications
Potential in Nootropic and Antidepressant Agents : The study of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone revealed their potential as antidepressant and nootropic agents, indicating a potential avenue for psychiatric medication research related to "2-(Azetidin-3-yl)-5-chloropyridine" (Thomas et al., 2016).
Synthesis of Novel Ligands for Nicotinic Receptors : A compound similar in structure to "2-(Azetidin-3-yl)-5-chloropyridine" was synthesized and identified as a potential novel ligand for nicotinic receptors, suggesting its use in neurological research and potential therapeutic applications (Karimi & Långström, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements associated with this compound are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-5-chloropyridine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.2C2HF3O2/c9-7-1-2-8(11-5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOVYCCPGSRLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-3-phenoxyazetidin-2-one](/img/structure/B2638277.png)
![[3-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B2638278.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2638280.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2638284.png)
![6-ethyl-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638288.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1,4-dithiane-2-carboxamide](/img/structure/B2638289.png)


![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2638294.png)
![6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime](/img/structure/B2638295.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2638300.png)